4-((Isopropylamino)methyl)thiazole-2-thiol
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Overview
Description
4-((Isopropylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with an isopropylamino group and a thiol group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with isopropylamine under controlled conditions. One common method involves the use of 2-isopropyl-4-(N-methylaminomethyl)thiazole dihydrochloride as a starting material . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Isopropylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiazole ring or the isopropylamino group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
4-((Isopropylamino)methyl)thiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((Isopropylamino)methyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in microbial and cancer cell metabolism, leading to cell death. It may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
2-Isopropyl-4-methylthiazole: Used as a flavoring agent and in the synthesis of other thiazole derivatives.
5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide: Investigated for its anticancer properties.
Uniqueness
4-((Isopropylamino)methyl)thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropylamino group and a thiol group on the thiazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2S2 |
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Molecular Weight |
188.3 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H12N2S2/c1-5(2)8-3-6-4-11-7(10)9-6/h4-5,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
CFEDMDVYKHMECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CSC(=S)N1 |
Origin of Product |
United States |
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